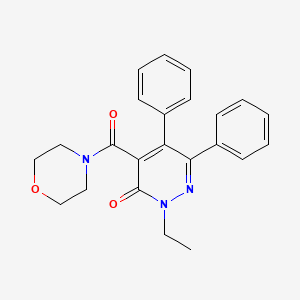

2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone

Vue d'ensemble

Description

2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis and Characterization

2-ethyl-4-(4-morpholinylcarbonyl)-5,6-diphenyl-3(2H)-pyridazinone, also known by its research name "emorfazone," has been extensively investigated for its unique chemical structure and properties. It is recognized for its nonacidic anti-inflammatory analgesic preparation, derived from a series of pyridazinone derivatives. The compound's synthesis and activity analysis reveal its potential as an effective analgesic, anti-inflammatory, and antipyretic drug in both animal models and humans. Studies have highlighted its significance in post-surgical dental pain and inflammation management, comparing its efficacy with well-documented clinical applications of ibuprofen (Ayyaz Ali Khan, Sobia Malik, & Naghman Ibn Sadiq Zuberi, 1992). Further research into the compound's synthesis revealed its potent analgesic and anti-inflammatory activities, comparing favorably with other standard drugs like aminopyrine and phenylbutazone, and highlighted the importance of its structural components in medicinal chemistry (M. Takaya, M. Sato, K. Terashima, H. Tanizawa, & Y. Maki, 1979).

Molecular Structure and Spectroscopy Analysis

The detailed molecular structure and spectroscopy analysis of emorfazone have been conducted using various techniques such as FT-IR, 1H and 13C NMR, and UV-vis spectroscopy, alongside DFT/HSEH1PBE method for optimized molecular structure and conformational analysis. This comprehensive study provided insights into the compound's vibrational frequencies, chemical shift values, and electronic absorption characteristics, offering a basis for understanding its biological functions and interactions at the molecular level (B. Dede, D. Avcı, & S. Bahçelī, 2018).

Drug Delivery System Development

The development of effective drug delivery systems for hydrophobic antitumor candidate-pyridazinone derivatives, including emorfazone, has been a focus of recent research. Studies involving block copolymer micelles have shown promising results in improving the delivery of such hydrophobic compounds. By encapsulating the compound in Methoxy poly(ethylene glycol)-poly(D,L-lactide) (MPEG-PDLLA) micelles, researchers have managed to enhance its pharmacokinetic parameters, increase its maximum tolerated dose (MTD), and significantly boost its antitumor activity in vivo, demonstrating the potential for advanced therapeutic applications (Xiuxiu Jin, Yali Wang, Liwei Tan, Yun-Qing He, Jinrong Peng, Li Hai, Yong Wu, & Z. Qian, 2015).

Propriétés

IUPAC Name |

2-ethyl-4-(morpholine-4-carbonyl)-5,6-diphenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-26-23(28)20(22(27)25-13-15-29-16-14-25)19(17-9-5-3-6-10-17)21(24-26)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERDVPVZYZWYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)

![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)

![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)

![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)

![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)